Ethyl 3-amino-3-(4-ethoxy-3-methoxyphenyl)-propanoate hydrochloride
Overview
Description
“3-amino-3-(4-ethoxy-3-methoxyphenyl)propanoic acid hydrochloride” is a specialty product used for proteomics research . It is available for purchase from various biotechnology companies .
Molecular Structure Analysis
The molecular formula of this compound is C12H18ClNO4 . Its average mass is 275.729 Da and its monoisotopic mass is 275.092438 Da .Scientific Research Applications
Molecular Interactions and Crystal Packing
Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate demonstrates unique molecular interactions in its crystal structure, utilizing N⋯π and C–H⋯N hydrogen bonds to form a zigzag double-ribbon pattern. This compound, closely related to Ethyl 3-amino-3-(4-ethoxy-3-methoxyphenyl)-propanoate hydrochloride, showcases the significance of non-traditional hydrogen bonding and π interactions in molecular assembly and crystal engineering, providing insights into designing materials with desired properties (Zhang, Wu, & Zhang, 2011).
Polymorphism in Pharmaceutical Compounds
Research on ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, a compound with structural similarities, has revealed the challenges of polymorphism in pharmaceutical sciences. Two polymorphic forms of this compound were characterized using advanced spectroscopic and diffractometric techniques, highlighting the importance of understanding solid-state forms for drug development and manufacturing (Vogt, Williams, Johnson, & Copley, 2013).
Synthesis and Biological Potentials
The synthesis of new derivatives involving the ethyl 5-chloro-2-(3-(4-hydroxyphenyl)propanamido)benzoate framework has led to compounds with significant biological activities, including antioxidant, antiulcer, and anti-inflammatory effects. These findings open up possibilities for developing new therapeutic agents based on this compound and its derivatives, demonstrating the compound's potential in medicinal chemistry (Borik & Hussein, 2021).
Corrosion Inhibition
Research into α-aminophosphonates related to this compound has shown these compounds to be effective corrosion inhibitors for mild steel in acidic environments. Such studies contribute to the development of new materials that can prevent corrosion, a significant problem in various industries, highlighting the practical applications of these compounds in industrial settings (Gupta et al., 2017).
Properties
IUPAC Name |
ethyl 3-amino-3-(4-ethoxy-3-methoxyphenyl)propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4.ClH/c1-4-18-12-7-6-10(8-13(12)17-3)11(15)9-14(16)19-5-2;/h6-8,11H,4-5,9,15H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIDQHINGNZAJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(CC(=O)OCC)N)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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